molecular formula C4H8N2O4 B1147261 Alanine, N-nitro-, methyl ester (9CI) CAS No. 130642-16-9

Alanine, N-nitro-, methyl ester (9CI)

Cat. No.: B1147261
CAS No.: 130642-16-9
M. Wt: 148.11732
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanine, N-nitro-, methyl ester typically involves the esterification of alanine with methanol in the presence of a catalyst. One common method is the reaction of alanine with methanol and trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Alanine, N-nitro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized nitrogen compounds.

    Reduction: The primary product is the corresponding amino ester.

    Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Alanine, N-nitro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of alanine, N-nitro-, methyl ester involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Alanine, methyl ester: Lacks the nitro group, making it less reactive in redox reactions.

    Glycine, N-nitro-, methyl ester: Similar structure but with a simpler amino acid backbone.

    Valine, N-nitro-, methyl ester: Similar structure but with a bulkier side chain.

Uniqueness

Alanine, N-nitro-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl (2S)-2-nitramidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDNCFSSIUHIS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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